beta-Sitosterol acetate
Description
Contextualization within Phytosterol Research
Beta-sitosterol (B1209924) acetate (B1210297) belongs to the vast family of phytosterols (B1254722), which are steroidal alcohols naturally occurring in plants. nih.govnih.gov Structurally similar to cholesterol, phytosterols are integral components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability. researchgate.netresearchgate.net The most common phytosterols found in the human diet include beta-sitosterol, campesterol, and stigmasterol (B192456). nih.gov Beta-sitosterol itself is the most abundant phytosterol in the plant kingdom. researchgate.net
Research into phytosterols has gained significant traction due to their various biological activities. nih.gov They are widely investigated for their potential health benefits, which has led to their use in functional foods and nutraceuticals. unl.edu Beta-sitosterol, the parent compound of beta-sitosterol acetate, has been the subject of numerous studies exploring its various properties. mdpi.comresearchgate.net The scientific interest in phytosterols extends to their modified forms, such as esters, which can exhibit altered physicochemical properties and biological activities.
Significance of Acetylated Phytosterols in Biochemical and Pharmacological Investigations
The acetylation of phytosterols, such as the formation of this compound from beta-sitosterol, is a significant area of investigation in biochemical and pharmacological research. Acetylation modifies the polarity of the parent phytosterol, which can influence its solubility, absorption, and interaction with biological membranes. scielo.br This chemical modification can lead to enhanced or altered biological effects compared to the free sterol.
The synthesis of acetylated derivatives like this compound is also a key strategy for creating reference standards for analytical purposes and for exploring structure-activity relationships. researchgate.netnih.gov For instance, studies have shown that the acetylated form can exhibit different potencies in various biological assays. Research has demonstrated that this compound has notably better performance in certain anti-inflammatory and antioxidant tests compared to its non-acetylated precursor, β-sitosterol. ajol.info Specifically, it has shown higher hydrogen peroxide scavenging activity and better performance in albumin denaturation suppressant and membrane stabilization assays at certain concentrations. ajol.info These findings underscore the importance of studying acetylated phytosterols to fully understand their therapeutic potential and mechanisms of action.
Research Findings on this compound
Synthesis of this compound
Another approach involves the direct acetylation of beta-sitosterol. Standard acetylation conditions can be used to convert beta-sitosterol to this compound. researchgate.net
| Starting Material | Key Steps | Product | Reported Overall Yield |
| Stigmasterol | 1. Acetylation 2. Epoxidation of Δ5–6 alkene 3. Hydrogenation of Δ22–23 alkene 4. Deoxygenation | This compound | 52% nih.gov |
| Beta-Sitosterol | 1. Acetylation | This compound | Yield not specified researchgate.net |
Biological Activity Investigations
Research has explored various biological activities of this compound, often in comparison to its parent compound, beta-sitosterol.
Anti-inflammatory and Antioxidant Activity:
A study comparing the antioxidant and anti-inflammatory activities of beta-sitosterol, this compound, and beta-sitosterol triol found that the derivatives showed enhanced effects. ajol.info While the performance on DPPH and ABTS antioxidant assays was comparable among the three compounds, this compound exhibited higher hydrogen peroxide scavenging activity. ajol.info In anti-inflammatory assays, this compound recorded a remarkably better performance in albumin denaturation suppressant and membrane stabilization at a concentration of 150 µg/mL. ajol.info
| Assay | Compound | Finding |
| Hydrogen Peroxide Scavenging | This compound | Higher activity than β-sitosterol and β-sitosterol triol ajol.info |
| Albumin Denaturation Inhibition (at 150 µg/mL) | This compound | Remarkably better performance ajol.info |
| Membrane Stabilization (at 150 µg/mL) | This compound | Remarkably better performance ajol.info |
Cytotoxic Activity:
The cytotoxic potential of beta-sitosterol derivatives has also been a subject of investigation. In one study, natural steroids and triterpenes, including beta-sitosterol, were converted into their hexanoic and oleic esters to evaluate their cytotoxic activities against various tumor cell lines. scielo.br However, in this particular study, the derivatives of beta-sitosterol did not show significant cytotoxic potential against the tested cell lines, which included ovarian carcinoma (OVCAR-8), glioblastoma (SF-295), colon adenocarcinoma (HCT-116), leukemia (HL-60), and prostate carcinoma (PC-3). scielo.br
Structure
2D Structure
Properties
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
915-05-9 | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Extraction Methodologies for Beta Sitosterol Acetate
Extraction Techniques from Plant Matrices
The initial step in isolating beta-sitosterol (B1209924) acetate (B1210297) involves extracting a crude mixture of phytosterols (B1254722) from plant material. This is achieved by separating the soluble lipid components from the solid plant biomass.
Conventional solid-liquid extraction using organic solvents is a foundational technique for obtaining sterol-rich fractions. The choice of solvent is critical and is based on the polarity of the target compounds. Phytosterols, being lipid-soluble, are typically extracted using non-polar or moderately polar solvents. mdpi.com
Common methods include maceration, where the plant material is soaked in a solvent for an extended period, and Soxhlet extraction, which uses a continuous flow of a warm solvent to efficiently extract compounds. researchgate.netresearchgate.net Solvents such as hexane, ethanol (B145695), ethyl acetate, petroleum ether, and chloroform (B151607) are frequently employed. mdpi.combioline.org.brnih.gov For instance, a crude extract of Sarcocephalus latifolius leaves obtained using methanol (B129727) in a Soxhlet extractor was further fractionated with solvents like n-hexane and ethyl acetate to concentrate steroidal compounds. researchgate.net Similarly, beta-sitosterol was isolated from the ethyl acetate fraction of Terminalia glaucescens root bark.
The process often involves preliminary extraction with a polar solvent like methanol, followed by partitioning with a less polar solvent such as ethyl acetate to separate compounds based on their differential solubility. researchgate.netmedcraveonline.com
Table 1: Solvent-Based Extraction of Sterol-Rich Fractions from Various Plant Sources
| Plant Source | Extraction Method | Solvents Used | Key Findings | Reference |
| Sarcocephalus latifolius (leaves) | Soxhlet Extraction & Fractionation | Methanol, n-hexane, ethyl acetate | The ethyl acetate fraction was subjected to further chromatographic purification to isolate beta-sitosterol. | researchgate.net |
| Ficus abutilifolia (stem bark) | Maceration & Fractionation | Methanol, n-hexane, ethyl acetate | The crude methanol extract was partitioned to yield fractions for column chromatography. | bioline.org.br |
| Indigofera heterantha (roots) | Maceration & Partitioning | Methanol, n-hexane, chloroform, ethyl acetate | The ethyl acetate fraction yielded beta-sitosterol and stigmasterol (B192456) after column chromatography. | medcraveonline.com |
| Synadenium glaucescens (root barks, leaves) | Maceration | n-hexane, Chloroform, Ethyl acetate, Methanol | Successive extraction with solvents of varying polarity was used to obtain crude extracts for further isolation. | phytopharmajournal.com |
| Peanut Shells | Reflux Extraction | Ethanol | An ethanol solution was used to extract a mixture containing beta-sitosterol and luteolin. | google.com |
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. These methods often offer higher efficiency, reduced environmental impact, and better preservation of thermolabile compounds. mdpi.com
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.net SFE is advantageous because it avoids the use of organic solvents and allows for selective extraction by manipulating temperature and pressure. researchgate.netgoogle.com For example, supercritical CO2 extraction of sea buckthorn seeds at 15 MPa and 40 °C yielded a high concentration of beta-sitosterol. nih.gov In another study, beta-sitosterol was successfully extracted from cardamom using supercritical CO2 at 40°C and 200 bar. researchgate.net
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process by causing the disruption of plant cell walls. mdpi.com This method significantly reduces extraction time and solvent volume. MAE has been used to extract beta-sitosterol and its glucoside from Agave angustifolia Haw bagasse using ethanol as a solvent, achieving high yields in a very short time. mdpi.com
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates mechanical stress that ruptures cell walls, enhancing the release of intracellular compounds. mdpi.com A comparative study on Himalayan walnuts found that UAE with n-hexane yielded a higher concentration of β-sitosterol compared to maceration and MAE. mdpi.com
Table 2: Comparison of Advanced Extraction Methods for Phytosterols
| Method | Principle | Advantages | Example Application | Reference |
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure (e.g., CO2). | Environmentally friendly (no organic solvents), selective, suitable for thermolabile compounds. | Extraction of beta-sitosterol from plant leaves at 40°C and 400 bar. | google.com |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and disrupt plant cells. | Rapid extraction, reduced solvent consumption, higher yields. | Extraction of beta-sitosterol from Agave angustifolia bagasse in 9 seconds. | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to break cell walls and enhance mass transfer. | Reduced extraction time, energy conservation, improved quality. | Extraction of beta-sitosterol from Himalayan walnuts using n-hexane. | mdpi.com |
Chromatographic Separation and Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to isolate and purify beta-sitosterol before its potential conversion to beta-sitosterol acetate.
Column chromatography is a fundamental and widely used technique for the large-scale separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (mobile phase) is passed through the column. nih.govgoogle.com
Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is commonly used to elute the separated compounds. bioline.org.brphytopharmajournal.com For example, the ethyl acetate extract of Sarcocephalus latifolius was subjected to column chromatography to isolate beta-sitosterol. researchgate.net Similarly, a silica gel column eluted with a hexane/ethyl acetate (6:1) solvent system was used to purify beta-sitosterol from a commercial phytosterol mixture. nih.gov Vacuum Liquid Chromatography (VLC), a variation of column chromatography that uses vacuum for faster solvent flow, is also employed for initial fractionation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of compounds. It offers high resolution and sensitivity. researchgate.net For phytosterol analysis, a common setup includes a C18 column (a non-polar stationary phase) and an isocratic mobile phase, such as a mixture of methanol and acetonitrile. researchgate.netscirp.org Detection is often performed using an ultraviolet (UV) detector at a wavelength around 202-210 nm. researchgate.netscirp.org A validated HPLC method has been developed for the quantification of beta-sitosterol in supplements using a C18 column with a methanol:acetonitrile (90:10 v/v) mobile phase. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of column chromatography separations, identify compounds, and determine the purity of a sample. researchgate.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, such as silica gel. The plate is then developed in a chamber containing a suitable mobile phase. researchgate.netijsrst.com
For phytosterols, mobile phases like toluene (B28343):ethyl acetate:formic acid are effective. researchgate.netijsrst.com After development, the separated spots are visualized, often by spraying with a reagent like Liebermann-Burchard or vanillin-sulphuric acid, which produces colored spots for sterols. researchgate.netijsrst.com The retention factor (Rf) value of a spot is compared with that of a standard to identify the compound. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and accuracy, making it suitable for quantitative analysis. ijsrst.com A validated HPTLC method for quantifying beta-sitosterol in Putranjiva roxburghii used a mobile phase of toluene:ethyl acetate:formic acid (9:1:0.1 v/v/v) and densitometric scanning at 540 nm after derivatization. ijsrst.com
Table 3: Chromatographic Methods for the Purification and Analysis of Beta-Sitosterol
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Purpose | Reference |
| Column Chromatography | Silica Gel (70-230 mesh) | n-hexane:ethyl acetate (4:1) | Collection of fractions, followed by TLC analysis | Initial isolation and large-scale purification | bioline.org.br |
| HPLC | C18 column | Methanol:Acetonitrile (90:10) | UV detector (202 nm) | Final purification and quantification | researchgate.net |
| HPTLC | Silica Gel 60 F254 | Toluene:ethyl acetate:formic acid (9:1:0.1) | Densitometry (540 nm) after derivatization | Quantification and purity assessment | ijsrst.com |
| TLC | Silica Gel 60 F254 | Toluene:ethyl acetate:glacial acetic acid (8:2:0.2) | Anisaldehyde-Sulphuric Acid Reagent | Monitoring fractions and identification | researchgate.net |
Chemical Synthesis and Derivatization of Beta Sitosterol Acetate
Strategies for Acetylation of Beta-Sitosterol (B1209924)
The introduction of an acetate (B1210297) group to the beta-sitosterol molecule, a process known as acetylation, is a fundamental transformation in the synthesis of beta-sitosterol acetate. This is typically achieved through esterification of the C3-hydroxyl group of beta-sitosterol. nih.govbiomedpharmajournal.org
Esterification Reactions for Acetate Moiety Introduction
Esterification is the primary method for attaching the acetate group to beta-sitosterol. This reaction involves the treatment of beta-sitosterol with an acetylating agent, which provides the acetyl group (CH₃CO). Common acetylating agents used for this purpose include acetic anhydride (B1165640) and acetyl chloride.
The reaction is often carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid) formed during the reaction. biomedpharmajournal.orgwikipedia.org For instance, beta-sitosterol can be acetylated by reacting it with acetic anhydride in pyridine. biomedpharmajournal.org The hydroxyl group at the C3 position of beta-sitosterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the ester linkage and consequently, this compound. biomedpharmajournal.org
The efficiency of the acetylation reaction can be influenced by various factors, including the choice of solvent, temperature, and reaction time. Standard acetylation conditions have been reported to produce this compound with good yields. researchgate.net
Selective Derivatization Techniques
While the C3-hydroxyl group is the most reactive site for acetylation in beta-sitosterol, the molecule also contains a double bond at the C5-C6 position. In some instances, it may be necessary to selectively acetylate the hydroxyl group without affecting the double bond. Standard acetylation procedures with acetic anhydride and pyridine are generally selective for the hydroxyl group. researchgate.netresearchgate.net
However, for more complex syntheses involving modifications at other positions of the sterol nucleus or the side chain, protection of the double bond may be required. One strategy involves the temporary masking of the C5-C6 double bond as an epoxide. nih.govunl.edunih.gov This allows for subsequent reactions to be performed on other parts of the molecule, after which the double bond can be regenerated. This approach highlights the importance of selective derivatization techniques in the multi-step synthesis of complex sterol derivatives.
Synthesis Pathways from Precursors (e.g., Stigmasterol (B192456) Acetate)
This compound can also be synthesized from other readily available phytosterols (B1254722), such as stigmasterol. Stigmasterol is structurally similar to beta-sitosterol but possesses an additional double bond in its side chain (at C22-C23). nih.govunl.edu The synthesis of this compound from stigmasterol acetate involves the selective hydrogenation of this side-chain double bond.
One established route involves the following key steps:
Acetylation of Stigmasterol: Stigmasterol is first acetylated to form stigmasterol acetate. nih.gov
Selective Hydrogenation: The C22-C23 double bond in stigmasterol acetate is then selectively hydrogenated. This step is critical as the C5-C6 double bond in the sterol nucleus must remain intact. Catalysts such as Palladium on carbon (Pd/C) have been used for this purpose, although this can sometimes lead to the formation of stigmastanol (B1215173) (fully saturated side chain) as a byproduct. nih.govunl.edu
An alternative and more controlled approach involves the protection of the C5-C6 double bond prior to hydrogenation. nih.govunl.edu A method has been described where the Δ⁵⁻⁶ alkene of stigmasterol acetate is protected as an epoxide. nih.govunl.edu This allows for the clean hydrogenation of the side-chain double bond to yield the corresponding saturated sitosterol (B1666911) epoxides. Subsequent deoxygenation of the epoxide regenerates the C5-C6 double bond, yielding this compound. nih.govunl.edu This multi-step synthesis from stigmasterol provides a viable route to pure this compound. nih.gov
Enzymatic and Biocatalytic Synthesis Approaches for Sterol Acetates
In recent years, enzymatic and biocatalytic methods have emerged as promising alternatives to traditional chemical synthesis for producing sterol esters, including this compound. These methods offer several advantages, such as milder reaction conditions, higher selectivity, and reduced environmental impact. mdpi.comtandfonline.com
Lipases are the most commonly used enzymes for the esterification of phytosterols. mdpi.commdpi.com These enzymes can catalyze the reaction between a sterol and an acyl donor, such as a fatty acid or its ester, to produce the corresponding sterol ester. For the synthesis of this compound, acetic acid or an acetate ester would serve as the acyl donor.
Key aspects of enzymatic synthesis of sterol acetates include:
Enzyme Source: Lipases from various microbial sources, such as Candida rugosa and Rhizomucor miehei, have been successfully employed for the synthesis of phytosterol esters. mdpi.comtandfonline.commdpi.com
Immobilization: To enhance their stability and reusability, lipases are often immobilized on solid supports. tandfonline.commdpi.com This facilitates the separation of the biocatalyst from the reaction mixture, making the process more cost-effective for industrial applications. mdpi.com
Reaction Medium: Enzymatic esterification can be carried out in various reaction media, including organic solvents or even in solvent-free systems. mdpi.comwhiterose.ac.uk The choice of solvent can significantly influence the enzyme's activity and the reaction's efficiency. whiterose.ac.uk
Process Optimization: Factors such as temperature, pH, substrate molar ratio, and enzyme loading are critical parameters that need to be optimized to achieve high conversion rates and yields of the desired sterol acetate. mdpi.com
Research has demonstrated the successful synthesis of β-sitosterol esters using immobilized lipase (B570770) in microfluidic reactors, achieving high esterification rates. tandfonline.com Furthermore, studies on the bioconversion of beta-sitosterol and its esters by microorganisms like Rhodococcus have also been explored, indicating the potential for whole-cell biocatalysis in the production of modified sterols. researchgate.net
The following table provides a summary of research findings on the synthesis of this compound and related compounds:
| Starting Material | Reagents/Catalyst | Product | Key Findings | Reference |
| Beta-sitosterol | Acetic anhydride, Pyridine | This compound | Standard acetylation method. | biomedpharmajournal.org |
| Stigmasterol acetate | 1. Copper permanganate; 2. Pd/C, H₂; 3. Aluminum triiodide | This compound | A multi-step synthesis involving protection of the Δ⁵⁻⁶ double bond as an epoxide, followed by hydrogenation and deoxygenation. | nih.govunl.edu |
| Beta-sitosterol | Immobilized Rhizomucor miehei lipase, Acyl donor | Beta-sitosterol ester | Enzymatic synthesis in a microfluidic reactor achieved a high esterification rate of 97.3%. | tandfonline.com |
| Beta-sitosterol | Candida rugosa lipase, Oleic acid | Beta-sitosterol oleate | Enzymatic esterification in a solvent-free system. | mdpi.com |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic analysis is fundamental to elucidating the precise molecular structure of beta-sitosterol (B1209924) acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's architecture.
NMR spectroscopy is a powerful tool for determining the carbon and hydrogen skeleton of beta-sitosterol acetate.
¹H NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, a characteristic multiplet signal for the H-3 proton is observed at approximately 4.433 ppm, shifted downfield compared to the H-3 proton in the parent β-sitosterol due to the deshielding effect of the adjacent acetyl group. rsc.org A distinct singlet for the three protons of the acetyl methyl group appears around 2.03 ppm. The vinylic proton at C-6 typically resonates as a multiplet around 5.377 ppm. rsc.org The numerous overlapping signals for the steroidal nucleus and the side chain protons are generally found in the upfield region between 0.6 and 2.4 ppm. rsc.org
¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms present. The spectrum of this compound shows a characteristic signal for the carbonyl carbon of the acetyl group at approximately 170.5 ppm. The C-3 carbon, to which the acetate group is attached, resonates around 73.8 ppm, a downfield shift from its position in β-sitosterol. The olefinic carbons, C-5 and C-6, are typically observed at approximately 139.8 ppm and 121.7 ppm, respectively. ijsrp.org The remaining carbon signals of the steroid nucleus and the side chain appear at their expected chemical shifts.
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-3 | ~4.433 (m) rsc.org | - |
| C-3 | - | ~73.8 |
| C-5 | - | ~139.8 ijsrp.org |
| H-6 | ~5.377 (m) rsc.org | - |
| C-6 | - | ~121.7 ijsrp.org |
| Acetyl -CH₃ | ~2.03 (s) | ~21.4 |
| Acetyl C=O | - | ~170.5 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. "m" denotes a multiplet and "s" denotes a singlet.
Mass spectrometry is crucial for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its identification. The molecular formula of this compound is C₃₁H₅₂O₂. nih.gov
When analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak [M]⁺ that corresponds to its molecular weight of 456.7 g/mol . nih.gov However, often the molecular ion is weak or absent, and instead, a prominent peak at m/z 396 is observed, which corresponds to the loss of an acetic acid molecule (CH₃COOH, 60 Da) from the parent molecule. nih.govusk.ac.id This fragmentation is a characteristic feature of sterol acetates.
The presence of the acetyl group is strongly indicated by the characteristic neutral loss of 60 Da (acetic acid) from the molecular ion. Another key diagnostic fragment ion in the mass spectrum is the peak at m/z 43, which corresponds to the acetyl cation [CH₃CO]⁺. nih.gov The observation of both the [M-60]⁺ ion and the m/z 43 ion provides compelling evidence for the presence of an acetate ester functionality within the molecule. Further fragmentation of the m/z 396 ion, which represents the steroidal backbone after the loss of acetic acid, will produce a pattern similar to that of the unacetylated stigmastadiene, with characteristic cleavages of the side chain and the steroid rings. usk.ac.idresearchgate.net
Table 2: Characteristic Mass Spectral Fragments of this compound
| m/z Value | Interpretation |
| 456 | Molecular Ion [M]⁺ |
| 396 | [M - CH₃COOH]⁺ nih.govusk.ac.id |
| 43 | [CH₃CO]⁺ nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the ester group and the alkene, while showing the absence of the hydroxyl group found in the parent β-sitosterol.
A strong absorption band is typically observed in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. rsc.org The C-O stretching vibrations of the acetate group give rise to strong bands in the 1240-1250 cm⁻¹ region. The presence of the C=C double bond in the steroid ring is indicated by a stretching vibration band around 1640 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the numerous methyl and methylene (B1212753) groups of the steroid skeleton and side chain appear as strong absorptions in the 2850-2960 cm⁻¹ range. rsc.org The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the esterification of the hydroxyl group of β-sitosterol.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2960-2850 | C-H (alkane) | Stretching rsc.org |
| ~1740-1730 | C=O (ester) | Stretching rsc.org |
| ~1640 | C=C (alkene) | Stretching researchgate.net |
| ~1250-1240 | C-O (ester) | Stretching |
This compound does not possess an extended system of conjugated double bonds, and therefore, it does not exhibit strong absorption in the UV-Vis region. Its UV spectrum typically shows only end absorption, with a maximum wavelength (λmax) appearing in the lower UV range, often around 203-205 nm. undip.ac.idnih.gov This absorption is attributed to the isolated double bond within the steroidal ring system. While not highly specific for detailed structural elucidation, UV-Vis spectroscopy can be useful for quantitative analysis when a validated method is employed, particularly in chromatographic detection. researchgate.netnih.gov
Mass Spectrometry (MS, GC-MS, LC-MS/MS) for Molecular Mass and Fragmentation Analysis
Chromatographic Data for Purity Assessment and Identity Verification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and verifying its identity against a reference standard.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. nih.govresearchgate.netacademia-arabia.com A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and acetonitrile. nih.govresearchgate.net Under these conditions, this compound is well-retained and elutes as a sharp peak. The retention time, when compared to a pure standard under identical conditions, serves as a means of identity verification. The peak area is proportional to the concentration, allowing for quantitative purity assessment. For example, in one method, a linearity range of 30 to 500 µg/mL was established with a retention time of 2.1 minutes. nih.gov
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful tool for purity analysis. tcichemicals.comnih.gov Due to the high boiling point of this compound, a high-temperature capillary column is required. The compound's purity can be determined by the relative peak area in the chromatogram. GC analysis can also separate this compound from other closely related sterols and their acetates. scirp.org
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used for rapid purity checks and to monitor the progress of reactions or purification processes. iomcworld.comjapsonline.com A typical mobile phase for the TLC of this compound is a mixture of non-polar and moderately polar solvents, such as toluene (B28343) and ethyl acetate. researchgate.net The spot corresponding to this compound can be visualized by spraying with a suitable reagent, such as 50% sulfuric acid followed by heating, and its retention factor (Rf) value can be compared to that of a standard. iomcworld.com
Analytical Quantification and Detection Methods
High-Performance Thin-Layer Chromatography (HPTLC) Densitometry for Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile technique for the quantitative analysis of phytosterols (B1254722). While many validated methods focus on the parent compound, β-sitosterol, the principles are directly applicable to its acetate (B1210297) derivative. HPTLC methods are valued for their simplicity, cost-effectiveness, and high throughput.
For the analysis of β-sitosterol, methods are typically validated according to the International Council for Harmonisation (ICH) guidelines. ijsrst.comjfda-online.com A common approach involves using silica (B1680970) gel 60 F254 plates as the stationary phase. ijsrst.comespublisher.com The separation of β-sitosterol has been successfully achieved using mobile phases such as toluene (B28343):ethyl acetate:formic acid (in ratios like 9:1:0.1 v/v/v or 50:15:5 v/v/v) or toluene:ethyl acetate:glacial acetic acid (6:2:0.1 v/v/v). ijsrst.comespublisher.commedcraveonline.com For visualization and quantification, the plates are often derivatized with reagents like vanillin-sulfuric acid, anisaldehyde-sulfuric acid, or Liebermann-Burchard reagent and then scanned densitometrically at wavelengths typically ranging from 520 nm to 580 nm, or at 254 nm before derivatization. ijsrst.comespublisher.comresearchgate.netresearchgate.net
The retention factor (Rf) is a key parameter in HPTLC for compound identification. For β-sitosterol, Rf values are consistently reported, such as 0.5 or 0.91, depending on the specific mobile phase used. ijsrst.comresearchgate.net For beta-sitosterol (B1209924) acetate, the Rf value would be different due to the change in polarity from the addition of the acetyl group, generally leading to a higher Rf in reversed-phase systems and a lower Rf in normal-phase systems compared to the free sterol.
Table 1: Example HPTLC Method Parameters for Phytosterol Analysis
| Parameter | Details |
|---|---|
| Stationary Phase | HPTLC Silica gel 60 F254 plates ijsrst.comespublisher.com |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (9:1:0.1 v/v/v) ijsrst.com |
| Derivatization | Vanillin-sulfuric acid reagent ijsrst.com |
| Detection Wavelength | 540 nm farmaciajournal.com |
| Standard Rf Value (β-sitosterol) | 0.5 ijsrst.com |
Quantitative analysis is performed by creating a calibration curve, plotting the peak area against the concentration of the standard. ijsrst.com The amount of the compound in a sample is then determined from this curve. ijsrst.com These HPTLC methods are known to be simple, accurate, and specific for the analysis of phytosterols in various samples, including crude drug extracts. ijsrst.com
Gas Chromatography (GC) Coupled with Detectors (e.g., Mass Spectrometry, Flame Ionization Detection)
Gas Chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like sterols and their acetates. To enhance volatility and improve peak shape, sterols are often derivatized into trimethylsilyl (B98337) (TMS) ethers or as their acetate forms. newswise.com Therefore, methods developed for sterol acetates are well-established. GC is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and quantification. newswise.com
In a typical GC-FID analysis for phytosterols, a sample undergoes saponification to hydrolyze any esters and a subsequent extraction. researchgate.net However, for direct analysis of beta-sitosterol acetate, this saponification step would be omitted. The extracted analytes are then derivatized (if analyzing free sterols) and injected into the GC. A capillary column, such as one coated with HP-5MS, is commonly used. newswise.com The temperature program is optimized to achieve separation, for instance, starting at 100°C and ramping up to 290°C. newswise.com
GC-MS provides structural information, which is invaluable for unambiguous peak identification. f1000research.com The mass spectrum of beta-sitosterol, for example, shows a characteristic molecular ion peak at m/z 414. f1000research.com The mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight (456.7 g/mol ).
Validation of GC methods demonstrates good linearity, accuracy, and precision. For instance, a GC/FID method for β-sitosterol showed a linear regression coefficient (R²) of 0.9985 over a concentration range of 10–600 µg/mL. newswise.com
Table 2: GC-MS/FID Method Validation Parameters for β-Sitosterol
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | 0.9985 | newswise.com |
| Limit of Detection (LOD) | 0.36 mg/100 g | newswise.com |
| Limit of Quantification (LOQ) | 1.20 mg/100 g | newswise.com |
| Recovery | 95.0% to 100.3% | newswise.com |
| Precision (Within-day RSD) | < 3.26% | newswise.com |
GC-MS/MS is an even more powerful technique that offers enhanced selectivity and sensitivity, making it suitable for complex matrices and trace-level quantification. nih.gov For β-sitosterol, a GC-MS/MS method has been validated with a limit of detection (LOD) of 0.08 µg/mL and a limit of quantification (LOQ) of 0.26 µg/mL. nih.gov
Liquid Chromatography (LC) with Various Detection Systems (e.g., Evaporative Light Scattering Detection, Mass Spectrometry)
Liquid Chromatography (LC) offers a significant advantage for analyzing thermally labile or non-volatile compounds, as it typically operates at or near ambient temperature and often does not require derivatization. usask.ca For the analysis of this compound, reversed-phase HPLC is a common choice.
A study on sterol acetates described a partial separation using a reversed-phase column with an acetonitrile-water mobile phase and UV detection at 205 nm. nih.gov However, it was noted that this setup was not ideal for quantitative analysis due to variations in detector response among different sterols. nih.gov
For robust quantification, Evaporative Light Scattering Detection (ELSD) is a more suitable choice as it provides a more uniform response for compounds lacking a strong UV chromophore, like sterol acetates. researchgate.netnih.gov An HPLC-ELSD method developed for β-sitosterol and other sterols used a C8 column with a methanol (B129727):water (95:5 v/v) mobile phase. nih.gov This method demonstrated good sensitivity with an LOD of 2 µg/mL and an LOQ of 5 µg/mL. nih.gov
Table 3: HPLC-ELSD Method Validation Parameters for Sterol Analysis
| Validation Parameter | Result | Reference |
|---|---|---|
| LOD | 2 µg/mL | nih.gov |
| LOQ | 5 µg/mL | nih.gov |
| Precision (RSD) | < 3% | nih.gov |
| Accuracy | 97-103% | nih.gov |
| Recovery | 95-107% | nih.gov |
Coupling LC with Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), provides the highest level of selectivity and sensitivity. acs.org Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for phytosterols as it yields more consistent and intense ions, typically [M+H-H₂O]⁺. usask.cadiva-portal.org LC-MS/MS methods have been developed for the simultaneous quantification of multiple phytosterols in various matrices, including edible oils and biological samples. acs.orgmdpi.com These methods can distinguish between free sterols and their esterified forms. For esterified sterols, the precursor ion often corresponds to the loss of the fatty acid or acetate group. usask.ca
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simple and rapid approach for the quantitative determination of total phytosterols. The most widely used method is based on the Liebermann-Burchard (LB) reaction. jmbfs.orgscribd.com This reaction involves the use of acetic anhydride (B1165640) and concentrated sulfuric acid, which react with sterols to produce a characteristic green or blue-green color. jmbfs.orgscribd.com
The intensity of the color, which is proportional to the total sterol concentration, is measured using a spectrophotometer. The maximum absorbance is typically observed around 620-625 nm. researchgate.netscielo.br The reaction is sensitive, but its specificity can be a limitation as it reacts with all sterols present in the sample. Therefore, it is a method for quantifying total sterols rather than a specific sterol like this compound, unless the sample is known to contain only this compound.
The procedure involves dissolving the sample in a solvent like chloroform (B151607), adding the Liebermann-Burchard reagent (a mixture of acetic anhydride and sulfuric acid), and measuring the absorbance after a specific reaction time, often around 5 minutes. scielo.br Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared using a known standard, such as β-sitosterol. scielo.br
Method Validation Parameters for Analytical Techniques
The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The parameters for validation are defined by ICH guidelines and are applicable to all the chromatographic techniques described. ijsrst.comjfda-online.com
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²) value, usually >0.99. ijsrst.comnewswise.com
Accuracy: Accuracy represents the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked standard that is recovered is calculated. Acceptable recovery is generally in the range of 95-105%. ijsrst.comnih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV). Precision is assessed at two levels:
Intra-day precision (Repeatability): Assesses precision over a short period on the same day. ijsrst.com
Inter-day precision (Intermediate Precision): Assesses precision over different days, and potentially by different analysts or on different equipment. ijsrst.com Generally, a %RSD of less than 2-3% is considered acceptable. ijsrst.comnih.gov
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often calculated based on the signal-to-noise ratio (commonly 3:1). newswise.com
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is typically 10:1. newswise.com
These validation parameters are crucial for establishing the performance characteristics of the analytical methods used for the quantification of this compound.
Table 4: Summary of Key Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | Proportionality of response to concentration. | > 0.99 ijsrst.com |
| Accuracy (% Recovery) | Closeness to the true value. | 95-105% ijsrst.com |
| Precision (% RSD) | Agreement between repeated measurements. | < 3% nih.gov |
| LOD (S/N Ratio) | Lowest detectable concentration. | ~3:1 newswise.com |
| LOQ (S/N Ratio) | Lowest quantifiable concentration. | ~10:1 newswise.com |
Based on a comprehensive review of scientific literature, there is limited specific research available for "this compound" that aligns with the detailed outline requested. The majority of published pre-clinical studies focus extensively on the parent compound, beta-sitosterol.
One study summarizes the role of beta-sitosteryl acetate in cancer therapy, noting its involvement in promoting apoptosis, enhancing cell cycle arrest, modulating oxidative stress, suppressing invasion and metastasis, and controlling immunity and inflammation in gastric cancer researchgate.net. However, this source does not provide the specific mechanistic data, in-depth findings, or data tables required to populate the detailed subsections of the requested article.
The vast body of research relates to beta-sitosterol. For instance, studies on beta-sitosterol demonstrate its ability to induce cell cycle arrest, modulate apoptotic pathways, inhibit proliferation, and exert anti-inflammatory effects mdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov. Nevertheless, these findings cannot be directly attributed to this compound without specific experimental evidence, as the addition of the acetate group can alter the compound's biological activity.
Due to the scarcity of detailed pre-clinical data focusing solely on this compound, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time. Further research specifically investigating the biological activities of this compound is needed to address the detailed mechanisms outlined.
Pre Clinical Biological Activities and Mechanistic Investigations of Beta Sitosterol Acetate
Anti-inflammatory Modulatory Effects in Pre-clinical Models
Inhibition of Pro-inflammatory Mediators (e.g., Lipoxygenase, Proteinase)
Beta-sitosterol (B1209924) has demonstrated the ability to inhibit pro-inflammatory enzymes such as lipoxygenase (LOX). Lipoxygenases are key enzymes in the biochemical pathway that produces leukotrienes, which are lipid mediators of inflammation. cabidigitallibrary.org By inhibiting LOX, a compound can effectively reduce the inflammatory response. cabidigitallibrary.org Studies on plant extracts containing beta-sitosterol have shown significant inhibition of this enzyme. For instance, certain extracts have displayed a high capacity for LOX inhibition, suggesting that their constituent compounds, including beta-sitosterol, contribute to this anti-inflammatory action. nih.gov The inhibition of enzymes like LOX is a critical mechanism in the early stages of inflammation, and compounds that can modulate this activity are of significant interest in pharmacological research. cabidigitallibrary.org
Cellular Signaling Pathway Modulation (e.g., NF-κB pathway, MAP Kinase pathways)
Beta-sitosterol has been shown to exert its anti-inflammatory effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.
Research indicates that beta-sitosterol can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. nih.govnih.gov It has been observed to prevent the degradation and phosphorylation of IκB, an inhibitor of NF-κB, and subsequently inhibit the phosphorylation of the NF-κB p65 subunit in microglial cells. nih.gov This inhibition leads to a reduced production of inflammatory mediators. nih.govresearchgate.net
The MAPK pathway, which includes ERK, JNK, and p38, is also a target of beta-sitosterol. nih.gov Studies have demonstrated that beta-sitosterol treatment can suppress the LPS-induced activation of p38 and ERK. nih.gov In some cancer cell models, beta-sitosterol has been found to elevate the quantity and activity of MAPK, suggesting a role in regulating cell growth and apoptosis. nih.gov By modulating these critical signaling cascades, beta-sitosterol can influence cellular responses to inflammatory stimuli and other stressors. consensus.appresearchgate.net
Antioxidant Activities and Oxidative Stress Mitigation in Research Models
Beta-sitosterol exhibits significant antioxidant properties, which have been demonstrated in various in vitro and in vivo models. This activity is crucial for mitigating the oxidative stress implicated in numerous pathological conditions.
Beta-sitosterol has been shown to be an effective scavenger of various reactive oxygen species. Its ability to donate hydrogen atoms allows it to neutralize free radicals. researchgate.net The antioxidant capacity has been evaluated using several standard assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Beta-sitosterol demonstrates a concentration-dependent scavenging effect on DPPH radicals. nih.govnih.gov Studies have reported IC50 values (the concentration required to scavenge 50% of radicals) for beta-sitosterol, indicating its potent antioxidant activity. nih.govasianpubs.org For example, one study found an IC50 value of 6.298 mg/mL for DPPH radical inhibition. asianpubs.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Similar to the DPPH assay, beta-sitosterol effectively scavenges ABTS radicals in a dose-dependent manner. researchgate.netnih.gov Research has shown significant percentage scavenging at higher concentrations, with one study noting an IC50 of 0.629 mg/mL. asianpubs.orgnih.gov
Hydrogen Peroxide (H2O2) Scavenging: Beta-sitosterol is also capable of scavenging hydrogen peroxide. researchgate.netnih.gov A linear increase in H2O2 scavenging is observed with increasing concentrations of the compound. researchgate.net At a concentration of 1000 µg/ml, it has been shown to achieve up to 71.66% inhibition of H2O2 radicals. researchgate.net
| Radical | Concentration | % Inhibition / IC50 | Source |
|---|---|---|---|
| DPPH | 12.5 µg/ml | 11% | nih.gov |
| DPPH | 1000 µg/ml | High Inhibition | nih.gov |
| DPPH | - | IC50: 140 µg/ml | nih.gov |
| DPPH | 100 µg/mL | 43% | nih.gov |
| ABTS | 12.5 µg/ml | 16.83% | researchgate.net |
| ABTS | 1000 µg/ml | 84.66% | researchgate.net |
| ABTS | - | IC50: 0.629 mg/mL | asianpubs.org |
| H2O2 | 12.5 µg/ml | 9% | researchgate.net |
| H2O2 | 1000 µg/ml | 71.66% | researchgate.net |
| H2O2 | 125 µg/ml | 45% | nih.gov |
Beyond direct radical scavenging, beta-sitosterol also mitigates oxidative stress by modulating the activity of endogenous antioxidant enzymes. consensus.app In various experimental models, it has been shown to influence key enzymes such as:
Superoxide (B77818) Dismutase (SOD): Beta-sitosterol can increase the activity of manganese superoxide dismutase (Mn-SOD). nih.govnih.gov In models of induced oxidative stress, treatment with beta-sitosterol has been shown to increase SOD levels, helping to protect tissues from damage. nih.govresearchgate.net
By both directly neutralizing free radicals and bolstering the cellular enzymatic antioxidant defense systems, beta-sitosterol provides a multi-faceted approach to combating oxidative stress. nih.govnih.gov
Immunomodulatory Properties in Experimental Systems
Beta-sitosterol has been identified as an immunomodulator in several experimental settings. nih.govnih.gov Its effects on the immune system are complex, involving the stimulation of certain immune cells while potentially tempering inflammatory responses. In vitro studies have shown that beta-sitosterol can increase the number of viable peripheral blood mononuclear cells (PBMCs) and activate swine dendritic cells (DCs) in culture. nih.gov Furthermore, in vivo studies in pigs vaccinated against porcine reproductive and respiratory syndrome virus (PRRSV) indicated that pre-treatment with phytosterols (B1254722), including beta-sitosterol, led to changes in immunological parameters, such as the proliferation capacity of PBMCs. nih.gov These findings suggest that beta-sitosterol can influence and modulate immune responses. researchgate.net
Antiviral Efficacy in In Vitro Infection Models (e.g., Influenza A Viruses)
Recent in vitro research has highlighted the potent antiviral activity of beta-sitosterol against influenza A viruses. nih.govnih.gov Studies have investigated its efficacy against both highly pathogenic avian influenza A/H5N1 virus and seasonal human influenza A/H1N1 virus. nih.govnih.gov
The antiviral mechanism of beta-sitosterol appears to be multi-faceted, affecting several stages of the viral replication cycle. nih.gov A significant finding is its direct virucidal effect, where it acts on the virus in a cell-free state. nih.gov Molecular docking studies suggest that this effect may be achieved by blocking the active binding sites of the hemagglutinin (HA) surface protein, which is crucial for viral entry into host cells. nih.govnih.gov Additionally, beta-sitosterol is proposed to inhibit viral replication by interfering with neuraminidase (NA) activity and blocking the M2 proton channel, both of which are essential for the release of new viral particles from infected cells. nih.govnih.gov While some studies have shown potent in vitro activity, others have indicated no activity against certain influenza strains, suggesting the effects may be strain-specific. jetbiofil.com
Metabolic Regulation Studies in Animal and Cellular Models
Beta-sitosterol has been investigated for its effects on cholesterol metabolism, primarily focusing on its ability to lower cholesterol levels. In cellular models, its mechanisms of action involve the modulation of key enzymes and transporters in the cholesterol synthesis and absorption pathways.
In a study using CaCo-2 cells, a human intestinal cell line, beta-sitosterol was found to decrease cholesterol synthesis. nih.gov This effect was linked to the downregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdovepress.com The study observed that beta-sitosterol led to a decrease in both the mass and mRNA levels of HMG-CoA reductase. nih.gov Similarly, in FHs 74 Int cells, another human small intestine epithelial cell line, sitosterol (B1666911) significantly reduced the messenger RNA (mRNA) expression of HMG-CoA reductase. nih.gov
Furthermore, beta-sitosterol interferes with the intestinal uptake of cholesterol. When included in micelles with cholesterol, beta-sitosterol attenuated the influx of plasma membrane cholesterol and reduced the uptake of dietary cholesterol. nih.gov This action is partly attributed to its ability to inhibit the expression of Niemann-Pick C1-like 1 (NPC1L1), a critical protein for intestinal cholesterol absorption. nih.gov
Table 1: Research Findings on Cholesterol Metabolism
| Model System | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| CaCo-2 cells (Human intestinal) | Decreased cholesterol synthesis. | Reduced HMG-CoA reductase activity, mass, and mRNA levels. | nih.gov |
| CaCo-2 cells (Human intestinal) | Attenuated uptake of micellar cholesterol. | Interfered with cholesterol influx. | nih.gov |
| FHs 74 Int cells (Human intestinal) | Reduced mRNA and protein expression of NPC1L1. | Downregulation of a key cholesterol transporter. | nih.gov |
Preclinical studies in animal models of type 2 diabetes have demonstrated that beta-sitosterol can positively influence glucose metabolism and insulin (B600854) sensitivity.
In a study using high-fat diet and streptozotocin-induced diabetic rats, administration of beta-sitosterol for 30 days led to a significant decrease in plasma glucose and glycosylated hemoglobin levels. nih.gov Concurrently, there was an increase in plasma insulin levels. nih.gov The mechanism for this appears to involve improved insulin sensitivity in target tissues. nih.gov The study found that beta-sitosterol increased the protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and glucose transporter 4 (GLUT4) in insulin-dependent tissues. nih.gov
Another study in high-fat diet and sucrose-induced type-2 diabetic rats also found that beta-sitosterol treatment normalized blood glucose and serum insulin levels. cabidigitallibrary.org This research further supported that beta-sitosterol improves glycemic control by activating the insulin receptor (IR) and GLUT4 in adipose tissue. cabidigitallibrary.org These findings suggest that beta-sitosterol may exert its anti-diabetic effects by enhancing insulin signaling and promoting glucose uptake into cells. nih.govcabidigitallibrary.org
Table 2: Research Findings on Glucose Homeostasis
| Model System | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| High-fat diet and streptozotocin-induced diabetic rats | Decreased plasma glucose and glycosylated hemoglobin; Increased plasma insulin. | Enhanced protein expression of PPARγ and GLUT4 in insulin-dependent tissues. | nih.govnih.gov |
Beta-sitosterol has shown significant potential in organ-specific metabolic processes, particularly in promoting liver regeneration and offering hepatoprotection.
A recent study in a mouse model of 70% hepatectomy found that liver-derived extracellular vesicles and particles enriched with beta-sitosterol effectively promoted liver regeneration. dovepress.com The mechanism involves beta-sitosterol activating the Hedgehog signaling pathway, which in turn enhances carnitine synthesis in the liver. dovepress.com This process accelerates fatty acid oxidation, providing the necessary energy for hepatocytes to support liver regeneration. dovepress.com Mice fed a diet supplemented with beta-sitosterol showed faster resolution of transient regeneration-associated steatosis and quicker liver regeneration compared to controls. dovepress.com
In addition to regeneration, beta-sitosterol exhibits protective effects against liver injury. In a rat model of chronic alcohol intake, beta-sitosterol treatment improved liver histology and alleviated alcohol-induced oxidative stress. nih.govresearchgate.net It was also found to mitigate hepatocyte apoptosis by inhibiting endoplasmic reticulum stress in a model of thioacetamide-induced hepatic injury. nih.gov
Table 3: Research Findings on Organ-Specific Metabolic Processes
| Model System | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Mice with 70% hepatectomy | Promoted liver regeneration and resolved associated steatosis. | Activated Hedgehog signaling pathway, leading to enhanced carnitine synthesis and fatty acid oxidation. | dovepress.com |
| Rat model of chronic alcohol-induced liver injury | Improved liver histology and suppressed biochemical indicators of damage. | Alleviated oxidative stress and downregulated apoptosis-related genes via the PI3K/Akt pathway. | nih.govresearchgate.net |
Other Investigational Biological Activities in Pre-clinical Settings
Beyond its metabolic regulatory roles, beta-sitosterol has been investigated for a wide array of other biological activities in preclinical models. These activities highlight its potential as a multi-target compound.
Numerous studies have reported on the anticancer properties of beta-sitosterol. researchgate.netnih.gov It has been shown to interfere with multiple cell signaling pathways involved in cancer cell proliferation, apoptosis, metastasis, and angiogenesis in various cancer types, including colon, breast, and prostate cancer. nih.govnih.gov
Anti-inflammatory and antioxidant effects are also well-documented. researchgate.netnih.gov Beta-sitosterol has been shown to act as a free radical scavenger, stabilize cell membranes, and boost the activity of endogenous antioxidant enzymes. researchgate.netnih.gov Its anti-inflammatory action has been observed in various models of inflammation. researchgate.net
Other reported preclinical activities include immunomodulatory, antimicrobial, analgesic, and neuroprotective effects, making it a subject of broad pharmacological interest. researchgate.netresearchgate.net
Table 4: Summary of Other Investigational Biological Activities
| Activity | Preclinical Evidence | Reference(s) |
|---|---|---|
| Anticancer | Inhibits proliferation, induces apoptosis, and interferes with metastasis and angiogenesis in various cancer cell lines. | researchgate.netnih.govnih.gov |
| Anti-inflammatory | Reduces inflammatory markers in various preclinical models. | researchgate.netnih.gov |
| Antioxidant | Acts as a free radical scavenger and enhances antioxidant enzyme activity. | researchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Beta-Sitosterol |
| Beta-Sitosterol acetate (B1210297) |
| Campesterol |
| Carnitine |
| Cholesterol |
| Stigmasterol (B192456) |
| Streptozotocin |
Molecular Mechanisms and Cellular Signaling Pathways
Interaction with Key Regulatory Proteins and Enzymes (e.g., 5-alpha-reductase, Niemann-Pick C2 protein)
The interaction of beta-Sitosterol (B1209924) acetate (B1210297) with key regulatory proteins is a subject of indirect but significant evidence. Research into the lysosomal protein Niemann-Pick C2 (NPC2), which is crucial for intracellular cholesterol trafficking, has shown that it can bind a variety of cholesterol-related molecules. nih.gov This includes plant sterols, such as beta-sitosterol, and certain cholesteryl esters at the 3-position, specifically cholesterol acetate. nih.govnih.gov Given that beta-Sitosterol acetate is a plant sterol with an acetate group at the 3-hydroxyl position, it is inferred that it would also bind within the hydrophobic tunnel of the NPC2 protein. nih.gov The binding of cholesteryl acetate to NPC2 suggests a tolerance for such substitutions at the 3-hydroxyl position of the sterol. nih.gov
Regarding the enzyme 5-alpha-reductase, which is responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), extensive research has focused on the parent compound, beta-Sitosterol. Studies have demonstrated that beta-Sitosterol acts as an inhibitor of 5-alpha-reductase. nutrientjournal.comnih.govresearchgate.net This inhibitory action is a proposed mechanism for its effects in conditions like benign prostatic hyperplasia (BPH). nutrientjournal.comresearchgate.net However, specific studies detailing the direct interaction or inhibitory potency of this compound on 5-alpha-reductase are not prominently available in the current scientific literature.
Modulation of Signal Transduction Cascades (e.g., PI3K/Akt, ERK, p38 MAPK)
The modulation of critical signal transduction cascades by this compound has not been extensively characterized. The majority of available research has been conducted on its non-acetylated precursor, beta-Sitosterol.
PI3K/Akt Pathway: Studies on beta-Sitosterol have shown that it can activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell growth, survival, and metabolism. ijpsonline.com For instance, beta-Sitosterol has been observed to activate PI3K, which in turn activates the protein kinase Akt, leading to downstream effects that promote the proliferation and differentiation of osteocytes. ijpsonline.com However, direct evidence of this compound modulating this pathway is currently lacking.
ERK and p38 MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are central to cellular processes like proliferation, inflammation, and apoptosis. Research on beta-Sitosterol has indicated its ability to influence these cascades. For example, treatment with beta-Sitosterol has been shown to induce the phosphorylation of ERK and p38 MAPK in certain cancer cell lines. nih.gov This activation is linked to its pro-apoptotic effects. nih.gov Specific investigations into the effects of this compound on the ERK and p38 MAPK pathways have not been identified.
Gene Expression Regulation Studies
Research into the regulation of gene expression has primarily focused on beta-Sitosterol. Studies have demonstrated that beta-Sitosterol can significantly alter the mRNA levels of various genes. For example, it has been shown to upregulate the expression of pro-apoptotic genes like Bax, Caspase 3, and Caspase 9, while down-regulating anti-apoptotic genes such as Bcl-2 in cancer cell lines. researchgate.net In other contexts, it can modulate the expression of genes related to milk protein and fat synthesis in bovine mammary epithelial cells by influencing the JAK2/STAT5 and mTOR signaling pathways. mdpi.com Furthermore, transcriptomic analysis has revealed that beta-Sitosterol can inhibit the proliferation of bovine preadipocytes by suppressing the expression of genes like CCNB1, leading to cell cycle arrest. nih.gov To date, specific studies detailing the gene expression profiles resulting from treatment with this compound are not available.
Receptor-Ligand Binding Analysis (e.g., molecular docking, in silico studies)
While comprehensive receptor-ligand binding analyses for this compound are limited, computational methods have been extensively used to predict the binding of its parent compound, beta-Sitosterol, to various protein targets. Molecular docking studies have suggested that beta-Sitosterol can fit into the binding sites of enzymes like 5-alpha-reductase, SIRT1, and AMPK. brieflands.comnih.gov These in silico analyses predict favorable binding energies and identify key amino acid residues involved in the interaction, providing a rationale for the compound's observed biological activities. nih.gov Similar molecular modeling approaches have been applied to study the interaction of beta-Sitosterol and its analogs with tubulin, identifying potential binding sites and inhibitory mechanisms relevant to cancer research. eijppr.com Direct molecular docking or receptor binding assays specifically for this compound are not widely reported.
Effects on Cellular Membrane Dynamics and Permeability
The influence of this compound on the physical properties of cellular membranes has been a direct subject of investigation. Studies using liposomes as a model membrane system have explored how the incorporation of this compound affects structural stability.
Research shows that this compound can be successfully incorporated into liposomes, and at low concentrations, it imparts a stabilizing effect on the liposome (B1194612) membrane structure. ifoodmm.com Fourier-transform infrared spectroscopy (FTIR) analysis indicated that interactions occur between the this compound molecule and the phosphate (B84403) (P=O) and choline (B1196258) ((CH3)3N) groups of the phospholipids (B1166683) in the membrane. ifoodmm.com Thermogravimetric analysis (TGA) further confirmed the stabilizing effect of low doses of this compound on the liposome structure. ifoodmm.com Liposomes formulated with low concentrations of this compound demonstrated good storage stability over 30 days at 4°C. ifoodmm.com
| Parameter | Finding | Methodology |
|---|---|---|
| Structural Interaction | Interacts with P=O and (CH3)3N groups of phospholipids. | FTIR Spectroscopy |
| Thermal Stability | Low concentrations have a stabilizing effect on the liposome membrane. | Thermogravimetric Analysis (TGA) |
| Storage Stability | Liposomes with low concentrations are stable for 30 days at 4°C. | Particle Size and PDI Measurement |
| Particle Characteristics | At 2 mg and 4 mg concentrations, particle size and Polydispersity Index (PDI) are consistent with beta-Sitosterol liposomes. | Dynamic Light Scattering (DLS) |
Microtubule Dynamics and Spindle Formation Modulation
The impact of this compound on the cytoskeleton, specifically on microtubule dynamics and mitotic spindle formation, has not been directly studied. However, research on the parent compound, beta-Sitosterol, provides significant insights into this area. Biochemical and computational studies have identified beta-Sitosterol as a tubulin-binding agent that can interfere with microtubule assembly. nih.gov It has been shown to stabilize microtubule assembly, similar to the action of taxol. nih.gov Molecular docking and dynamic simulations have even proposed a novel binding site for beta-Sitosterol on the tubulin protein, distinct from other known sites like the colchicine-binding site. nih.gov In cancer cells, treatment with beta-Sitosterol has been observed to disrupt the microtubule network and interfere with normal chromosome organization, highlighting its potential to modulate spindle formation during cell division. nih.gov There is currently no direct evidence to confirm that this compound shares these specific effects on microtubule dynamics.
Structure Activity Relationship Sar and Derivatization Impact
Comparative Analysis of Beta-Sitosterol (B1209924) Acetate (B1210297) versus Beta-Sitosterol
Beta-sitosterol is a widely distributed phytosterol known for a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cholesterol-lowering effects epa.govresearchgate.netresearchgate.net. Beta-sitosterol acetate is a steroid ester that results from the condensation of the C-3 hydroxyl group of beta-sitosterol with acetic acid nih.gov. The primary structural difference—the replacement of a hydroxyl group with an acetate ester—leads to significant changes in physicochemical properties, most notably polarity and lipophilicity, which in turn affect the compound's biological activity.
The biological activities of beta-sitosterol are diverse nih.goveurekaselect.com. In contrast, the effects of acetylation are not uniform across all activities; derivatization can enhance, diminish, or alter the pharmacological profile. For instance, while beta-sitosterol itself shows moderate antibacterial activity, its acetylation has been found to significantly reduce this effect researchgate.net. Conversely, studies on other derivatives of beta-sitosterol have shown that esterification can enhance other properties, such as antidepressant-like activity, compared to the parent compound nih.govrsc.orgresearchgate.net. This highlights that the impact of the acetate group is context-dependent and specific to the biological target.
| Biological Activity | Beta-Sitosterol | This compound | Observed Impact of Acetylation |
|---|---|---|---|
| Antibacterial | Moderate Activity | Significantly Reduced Activity researchgate.net | Negative |
| Antidepressant-like (inferred from derivatives) | Active | Potentially Enhanced Activity nih.govrsc.org | Potentially Positive |
| Anti-inflammatory | Demonstrated Activity researchgate.netnih.gov | Less Studied | Unknown |
| Anticancer | Demonstrated Activity tandfonline.comnih.gov | Less Studied | Unknown |
| Cholesterol-lowering | Demonstrated Activity epa.govjptcp.com | Less Studied | Unknown |
Influence of the Acetyl Group on Biological Activity and Potency
The introduction of an acetyl group at the C-3 position of the beta-sitosterol steroid nucleus fundamentally alters its interaction with biological systems. This modification impacts several key molecular properties:
Polarity and Solubility : The hydroxyl group (-OH) in beta-sitosterol is polar and can act as a hydrogen bond donor. Replacing it with an acetate group (-OCOCH₃) reduces polarity and eliminates its hydrogen bond-donating capability. This change increases the molecule's lipophilicity (hydrophobicity) researchgate.netmdpi.com.
Steric Hindrance : The acetyl group is bulkier than the hydroxyl group. This increased size, or steric hindrance, can affect how the molecule fits into the binding site of a target protein or enzyme, potentially weakening or preventing interaction.
The consequences of these changes are evident in specific biological assays. In the case of antibacterial activity, research has indicated that the C-3 hydroxyl group is crucial for the compound's effectiveness. Its acetylation leads to a decrease in solubility in biological media and an increase in bulkiness, which are suggested reasons for the observed reduction in antibacterial potency researchgate.net. This finding suggests that for certain targets, the hydrogen-bonding ability and smaller size of the hydroxyl group are essential components of the pharmacophore.
However, for other activities, increased lipophilicity can be advantageous. Enhanced lipid solubility can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which could explain why some ester derivatives of beta-sitosterol show stronger antidepressant-like effects than the original compound nih.govmdpi.com. Therefore, the acetyl group's influence is a double-edged sword, enhancing potency for some targets while diminishing it for others.
Computational Chemistry Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
Computational chemistry offers powerful tools to rationalize SAR and guide the design of new, more potent analogues of this compound.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity semanticscholar.org. For beta-sitosterol derivatives, a QSAR model could be developed by synthesizing a library of analogues (e.g., different esters) and testing their activity in a specific assay. Physicochemical descriptors for each molecule—such as lipophilicity (log P), molar refractivity, and electronic and steric parameters—would then be correlated with their biological potency. The resulting model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive laboratory work orientjchem.orgnih.gov.
Molecular Docking : Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., beta-sitosterol or its acetate derivative) when bound to a specific protein target semanticscholar.orgnih.gov. This method is invaluable for understanding the molecular basis of a drug's action. For example, docking studies have been performed to investigate the interaction of beta-sitosterol with enzymes targeted in diabetes, such as α-amylase and α-glucosidase rasayanjournal.co.in.
For this compound, docking simulations could:
Identify the most likely binding pose within a target's active site.
Analyze the intermolecular interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the ligand-protein complex.
Explain why the acetyl group enhances or diminishes activity. For instance, docking could reveal that the bulky acetyl group causes a steric clash with an amino acid residue in the binding site, explaining a loss of potency rasayanjournal.co.in. Conversely, it might show that the group fits into a hydrophobic pocket, strengthening the binding affinity.
Guide the design of new derivatives by identifying opportunities for improved interactions with the target protein researchgate.net.
Advanced Research Models and Methodologies in Beta Sitosterol Acetate Studies
In Vitro Cell Culture Models for Efficacy and Mechanism Studies
In vitro cell culture models are fundamental for initial efficacy screening and mechanistic inquiry of beta-sitosterol (B1209924) acetate (B1210297). Although specific studies extensively detailing the pharmacological effects of beta-sitosterol acetate are limited, the methodologies applied to its parent compound, beta-sitosterol, are directly applicable.
One study investigated the bioavailability of synthesized phytosterol esters, including a phytosterol acetic ester (PAE), using the Caco-2 cell monolayer model. This model, which mimics the human intestinal epithelium, is crucial for studying the absorption and transport mechanisms of compounds. The research indicated that the transport of phytosterol esters across the Caco-2 cell layer was a form of passive transport scielo.br.
For broader pharmacological screening, a variety of human cell lines would be employed depending on the therapeutic area of interest. For instance, in oncology research, cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer), PC-3 and DU-145 (prostate cancer), and C57BL/6 macrophage-derived cells are standard models mdpi.comresearchgate.netnih.gov. Methodologies in these models would involve:
Cytotoxicity Assays: Evaluating the compound's ability to induce cell death, often measured by techniques like the MTT assay researchgate.net.
Cell Proliferation and Apoptosis Assays: Determining the effect on cancer cell growth and the induction of programmed cell death through methods like flow cytometry.
Migration and Invasion Assays: Assessing the potential to inhibit metastasis using transwell or wound-healing assays.
Mechanism of Action Studies: Investigating the impact on specific cellular signaling pathways through techniques like Western blotting and quantitative PCR to measure changes in protein and gene expression, respectively.
The table below summarizes common in vitro models and the types of endpoints that would be assessed to characterize the bioactivity of this compound.
| Cell Line Model | Research Area | Typical Assays & Endpoints |
| Caco-2 | Bioavailability | Trans-epithelial transport rates, apparent permeability coefficient (Papp) |
| MCF-7, MDA-MB-231 | Breast Cancer | Cell viability (MTT), apoptosis (flow cytometry), cell cycle analysis |
| PC-3, DU-145 | Prostate Cancer | Inhibition of 5α-reductase activity, anti-proliferative effects |
| Macrophage Lines (e.g., C57BL/6) | Inflammation | Measurement of pro-inflammatory cytokines, LDH leakage |
| Hepatocyte Lines (e.g., HepG2) | Metabolism | Assessment of cytotoxicity and metabolic changes |
In Vivo Animal Models for Pharmacological Efficacy and Systemic Effects
A study on various phytosterol esters, including an acetic ester, used Wistar rats to determine in vivo bioavailability. This research tracked the concentration of the parent phytosterol in the blood and liver over time to understand its absorption and distribution profile, finding that the esters could be safely absorbed scielo.br.
Standard preclinical animal models, typically rodents such as mice and rats, are used to study a wide range of diseases. For example, to assess the potential anti-cancer effects of this compound, researchers would likely employ xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth and metastasis would then be monitored nih.gov. For studying metabolic effects, high-fat diet-induced obesity models in rats are common to investigate impacts on lipid profiles and glucose metabolism nih.govmdpi.com.
The table below details representative animal models and the key parameters measured to assess the pharmacological effects of a compound like this compound.
| Animal Model | Research Focus | Key Parameters Measured |
| Wistar Rats | Bioavailability & Pharmacokinetics | Plasma and tissue concentrations over time, Cmax, Tmax, AUC |
| Nude Mouse Xenograft Model | Oncology | Tumor volume and weight, metastasis, survival rates |
| High-Fat Diet-Induced Obese Rats | Metabolic Disease | Serum lipid profiles (cholesterol, triglycerides), glucose tolerance, body weight |
| Collagen-Induced Arthritis in Rats | Inflammation | Paw swelling, inflammatory markers (cytokines), histological joint analysis |
Omics Technologies in Mechanistic Research
Omics technologies, including transcriptomics and metabolomics, offer a powerful, systems-biology approach to uncover the detailed molecular mechanisms of this compound. These high-throughput methods provide a comprehensive snapshot of the changes in gene expression (transcriptomics) and small-molecule metabolites (metabolomics) within a biological system in response to the compound.
While specific omics studies on this compound are not prominent in the literature, the application of these technologies to its parent compound and other natural products demonstrates their potential. For example, combined transcriptomics and metabolomics have been used to understand how plants respond to stress and to identify key metabolic pathways affected by specific compounds mdpi.comnih.govfrontiersin.org. Such an approach for this compound would involve treating cell cultures or animal models with the compound and then analyzing the resulting changes in the transcriptome and metabolome.
This integrated analysis can reveal which cellular pathways are most significantly perturbed, offering insights into the compound's mechanism of action. For instance, it could identify if this compound affects pathways related to lipid metabolism, inflammation, or cell cycle regulation, providing a basis for more targeted downstream experiments researchgate.net.
The following table outlines how different omics technologies could be applied to research on this compound.
| Omics Technology | Biological Material | Potential Research Questions & Insights |
| Transcriptomics | Cancer cell lines, animal tissues (e.g., liver, tumor) | - Identify differentially expressed genes in response to treatment.- Uncover affected signaling pathways (e.g., apoptosis, cell proliferation). |
| Metabolomics | Plasma, urine, cell lysates | - Profile changes in endogenous small-molecule metabolites.- Identify biomarkers of response and elucidate effects on metabolic pathways (e.g., amino acid, lipid metabolism). |
| Proteomics | Cell lysates, tissues | - Quantify changes in protein expression levels.- Identify direct protein targets and post-translational modifications. |
| Integrated Multi-Omics | Combination of above | - Correlate changes in gene expression with protein and metabolite levels.- Construct a comprehensive model of the compound's mechanism of action. |
Nanotechnology-Based Delivery Systems for Research Applications
Nanotechnology offers innovative solutions to overcome challenges associated with the delivery of hydrophobic compounds like beta-sitosterol and its derivatives. By encapsulating these molecules in carriers such as nanoparticles and liposomes, it is possible to improve their solubility, stability, and bioavailability for research applications.
Research has specifically explored the use of this compound as a structural component within lipid nanoparticles (LNPs) for mRNA delivery. In one study, beta-sitosterol was chemically modified to create the non-polar acetate derivative. This was then incorporated into LNPs as a substitute for cholesterol. The study evaluated how this modification affected the nanoparticle's physical characteristics and its efficiency in delivering mRNA into cells nih.gov. The findings indicated that the acetate modification influenced the particle's transfection capabilities, demonstrating the utility of such derivatives in the design of advanced drug delivery systems nih.gov.
Another study investigated the encapsulation of phytosterol acetate esters (PAE) into liposomes to improve their dispersion in low-lipid media scielo.brcabidigitallibrary.org. The research found that PAE could be effectively embedded into liposomes with high encapsulation efficiency (>90%) without significantly altering the particle size or zeta potential. This work suggests that liposomal formulations are a viable strategy for delivering phytosterol esters in research settings scielo.brcabidigitallibrary.org.
Other nanocarriers developed for the parent compound, beta-sitosterol, which could be adapted for its acetate form, include nanostructured lipid carriers (NLCs), nanosuspensions, and polymeric nanoparticles made from materials like alginate/chitosan mdpi.comnih.govbenthamdirect.comresearchgate.net. These systems are designed to enhance solubility and provide controlled release, making them valuable tools for both in vitro and in vivo studies researchgate.netnih.gov.
The table below presents a summary of nanotechnology-based delivery systems relevant to this compound research.
| Delivery System | Composition | Key Findings / Research Application |
| Lipid Nanoparticles (LNPs) | Ionizable lipids, PEG-lipid, helper lipids with this compound | Used as a cholesterol substitute; the acetate modification was evaluated for its effect on mRNA transfection efficiency nih.gov. |
| Liposomes | Soybean phospholipids (B1166683) with phytosterol acetate esters (PAE) | High encapsulation efficiency (>90%); PAE was amorphously embedded, and low doses stabilized the liposome (B1194612) membrane scielo.brcabidigitallibrary.org. |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids | Developed for beta-sitosterol to improve oral delivery and provide gradual release; demonstrated enhanced hypocholesterolemic activity in mice nih.gov. |
| Polymeric Nanoparticles | Alginate/Chitosan | Encapsulated beta-sitosterol for breast cancer treatment research; showed sustained release, particularly in acidic pH environments mdpi.com. |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Targets and Pathways
A significant portion of the research into the mechanisms of action of phytosterols (B1254722) has been centered on beta-sitosterol (B1209924). However, the precise molecular targets and signaling pathways modulated by beta-sitosterol acetate (B1210297) remain largely uncharacterized. Future research should prioritize the identification of its specific biological interactome.
Studies on beta-sitosterol have identified direct binding to proteins such as 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4) and the extended synaptotagmin (B1177969) 1 (E-Syt1). nih.govnih.govresearchgate.net It is plausible that beta-sitosterol acetate interacts with these or other related proteins. The addition of the acetate group could alter binding affinity and specificity, potentially leading to a unique pharmacological profile. Future investigations could employ affinity chromatography-mass spectrometry using a this compound probe to identify novel binding partners in various cell types.
Furthermore, research has indicated that derivatives of beta-sitosterol can broaden its pharmacological effects, with some demonstrating stronger activity than the parent compound. nih.govresearchgate.netrsc.org For instance, beta-sitosterol has been shown to influence the JAK2/STAT5 signaling pathway, which is crucial for milk protein synthesis, and to modulate neurotransmitter systems including the serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and GABA-ergic systems. nih.govmdpi.com A critical avenue of future research will be to determine if this compound also modulates these pathways and to explore its effects on other cellular signaling cascades implicated in metabolic, inflammatory, and neurodegenerative diseases.
Table 1: Potential Biological Targets and Pathways for Future Investigation of this compound
| Category | Potential Target/Pathway | Rationale for Investigation |
|---|---|---|
| Direct Protein Binding | 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4) | Known target of beta-sitosterol; acetate group may alter binding. nih.gov |
| Extended Synaptotagmin 1 (E-Syt1) | Known target of beta-sitosterol; potential role in cell migration. nih.gov | |
| 5α-reductase | A known, though potentially weak, target of beta-sitosterol. nih.gov | |
| Signaling Pathways | JAK2/STAT5 Pathway | Beta-sitosterol influences this pathway; relevance in cell growth and differentiation. mdpi.com |
| Serotonin (5-HT) System | Beta-sitosterol derivatives show effects mediated by this system. nih.govresearchgate.netrsc.org | |
| Dopamine (DA) System | Beta-sitosterol derivatives show effects mediated by this system. nih.govresearchgate.netrsc.org | |
| GABA-ergic System | Beta-sitosterol derivatives show effects mediated by this system. nih.govresearchgate.netrsc.org |
Exploration of Synergistic Effects with Other Bioactive Compounds in Pre-clinical Settings
The potential for this compound to act in concert with other therapeutic agents is a promising and underexplored area. Pre-clinical studies on beta-sitosterol have demonstrated a synergistic anxiolytic effect when combined with sub-efficacious doses of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. researchgate.netnih.govnih.gov This suggests that phytosterols may enhance the efficacy of conventional drugs, potentially allowing for lower dosages and reduced side effects.
Future pre-clinical research should be designed to investigate whether this compound exhibits similar or enhanced synergistic properties. These studies could explore its effects in combination with various classes of drugs, including:
Anti-inflammatory agents: Investigating synergy with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in models of chronic inflammation.
Metabolic drugs: Assessing combined effects with statins or other lipid-lowering agents in models of hyperlipidemia and atherosclerosis.
Neurotherapeutics: Expanding on the synergy seen with SSRIs by testing combinations with other classes of antidepressants, anxiolytics, or agents used for neurodegenerative disorders.
Such studies would provide a rationale for developing combination therapies and could uncover novel therapeutic applications for this compound.
Development of Advanced Analytical Standards and Reference Materials
Robust and reproducible research on this compound is contingent upon the availability of high-purity analytical standards and validated analytical methods. While certified reference materials for beta-sitosterol are well-established and commercially available from pharmacopoeias and chemical suppliers, the same is not true for its acetate derivative. lgcstandards.comusp.orgvup.sk
A critical future direction is the synthesis, purification, and certification of this compound as a primary analytical standard. The availability of such a standard is essential for:
Accurate quantification of the compound in biological matrices during pre-clinical studies.
Quality control and standardization of this compound produced for research purposes.
Development and validation of new analytical methodologies.
Concurrently, there is a need to develop and validate advanced analytical techniques for the specific detection and quantification of this compound. While methods like HPLC, HPTLC, and supercritical fluid chromatography have been optimized for beta-sitosterol, these methods need to be adapted and validated for the acetate ester, considering its different polarity and chromatographic behavior. vup.skrasayanjournal.co.inresearchtrend.nethumanjournals.com The development of sensitive and specific assays will be fundamental to advancing the understanding of this compound.
Table 2: Existing Analytical Methods for Parent Compound and Future Needs for this compound
| Analytical Technique | Status for Beta-Sitosterol | Future Direction for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Validated methods exist for quantification in supplements and formulations. rasayanjournal.co.inhumanjournals.com | Develop and validate specific HPLC methods for quantification in various matrices (e.g., plasma, tissue). |
| High-Performance Thin-Layer Chromatography (HPTLC) | Validated methods exist for simultaneous determination with other compounds. researchtrend.net | Develop and validate HPTLC methods for rapid screening and quantification. |
| Supercritical Fluid Chromatography (SFC) | Method developed for separation in edible oils. vup.sk | Explore SFC for efficient, green separation and analysis. |
| Gas Chromatography (GC) | Characterization data, including Kovats retention index, is available for the acetate form. nist.gov | Further develop GC-MS methods for metabolomic studies and trace analysis. |
Investigation of Biosynthetic Pathways and Metabolic Engineering in Source Organisms
The natural production of beta-sitosterol in plants occurs through complex biosynthetic pathways, primarily the mevalonate (B85504) (MVA) and deoxyxylulose (MEP) pathways. nih.govmdpi.com Significant progress has been made in the metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae and bacteria like Mycobacterium neoaurum, to enhance the production of phytosterols or convert them into valuable steroid intermediates. acs.orgresearchgate.netd-nb.info
A forward-looking research avenue is to leverage these engineered platforms for the direct biosynthesis of this compound. This could involve a two-pronged approach:
Enhancing the precursor supply: Further optimizing microbial strains to overproduce beta-sitosterol by upregulating key enzymes in the sterol biosynthesis pathway and knocking out competing pathways.
Introducing a final enzymatic step: Identifying and introducing a suitable acetyltransferase enzyme into the engineered host that can efficiently convert the microbially-produced beta-sitosterol into this compound. This would create a consolidated bioprocess for the de novo synthesis of the target compound.
Additionally, metabolic engineering strategies in plants could be explored. frontiersin.orgkoreascience.kr Overexpression of key enzymes in the sterol biosynthesis pathway in high-biomass crops or medicinal plants could lead to increased accumulation of beta-sitosterol, which could then be efficiently extracted and chemically acetylated. The ultimate goal would be to engineer a plant that can directly synthesize and accumulate this compound.
Optimization of Synthetic and Extraction Methodologies for Research Scale-Up
To facilitate extensive pre-clinical research, reliable and scalable methods for producing this compound are necessary. Current approaches typically involve the extraction of beta-sitosterol from plant sources, followed by chemical synthesis to add the acetate group. nih.govresearchgate.net Future research should focus on optimizing both of these stages.
For extraction, methodologies such as ultrasonic-assisted extraction, pressurized liquid extraction, and supercritical fluid CO2 extraction have been optimized for phytosterols from various plant materials. Further research could refine these "green" extraction techniques to maximize the yield and purity of beta-sitosterol from novel or underutilized plant sources, providing a cost-effective and sustainable supply of the starting material.
For synthesis, research should aim to improve the efficiency and environmental footprint of the acetylation process. This includes:
Reaction Optimization: Systematically investigating different catalysts, solvent systems, and reaction conditions to maximize the yield and purity of this compound.
Green Chemistry Approaches: Exploring the use of bio-based solvents or even solvent-free reaction conditions to reduce environmental impact. rsc.org
Enzymatic Synthesis: Developing biocatalytic methods using lipases or other enzymes to perform the acetylation reaction under milder conditions, which could offer higher specificity and reduce by-product formation.
Successful optimization of these methodologies is crucial for scaling up production to provide the quantities of high-purity this compound required for comprehensive biological and pharmacological evaluation.
Q & A
Q. What are the optimal chromatographic techniques for isolating beta-Sitosterol acetate from plant matrices?
Thin-layer chromatography (TLC) using mobile phases like toluene:ethyl acetate:glacial acetic acid (8:2:0.2) is effective for preliminary identification. Preparative TLC or high-performance TLC (HPTLC) can isolate the compound, followed by acetone washing to remove silica. Validate purity via FTIR and NMR spectroscopy . For complex matrices, reverse-phase HPLC with C18 columns and isocratic elution (e.g., methanol:acetonitrile:ammonium acetate buffer) improves resolution .
Q. How can researchers standardize quantification methods for this compound in multi-component extracts?
Use a Quality by Design (QbD) approach to optimize HPLC parameters. Box-Behnken experimental design can adjust mobile phase pH, buffer concentration, and organic modifiers to resolve co-eluting compounds like lupeol. Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R² > 0.9995), precision (%RSD < 2%), and recovery (e.g., 98–102% in ethanol extracts) .
Q. What in vitro assays are recommended for preliminary screening of antioxidant activity?
Employ DPPH radical scavenging assays to assess hydrogen atom donation capacity. This compound shows dose-dependent activity (e.g., IC₅₀ at 8 μg/ml in Campsis grandiflora extracts). Complement with assays measuring glutathione peroxidase (GSH) and superoxide dismutase (SOD) modulation, as oxidative stress mitigation may involve enzyme regulation rather than direct radical scavenging .
Advanced Research Questions
Q. How do contradictory findings about this compound’s antioxidant mechanisms arise, and how can they be resolved?
Discrepancies stem from model-specific responses. For example, in RAW 264.7 cells, this compound reduces reactive oxygen species (ROS) without direct radical quenching, whereas in plant extracts, it acts as a hydrogen donor. Use orthogonal assays (e.g., lipid peroxidation inhibition + gene expression profiling) to disentangle indirect (enzyme modulation) vs. direct mechanisms. Cross-validate with in vivo models to confirm physiological relevance .
Q. What experimental strategies address low solubility of this compound in pharmacological studies?
Use solubilization agents like cyclodextrins or lipid-based nanoemulsions. For in vitro assays, dissolve in dimethyl sulfoxide (DMSO) ≤0.1% to avoid cytotoxicity. In vivo, consider esterification to enhance bioavailability or formulate with phytosomal carriers. Monitor solubility in polar (e.g., methanol) and non-polar (e.g., hexane) solvents during extraction .
Q. How can researchers validate the anti-tumor mechanisms of this compound across different cancer models?
Combine transcriptomic and metabolomic profiling to map pathways like sphingolipid cycle activation or estrogen receptor modulation. Use 3D tumor spheroids to mimic in vivo conditions, and compare apoptosis induction (via caspase-3/7 assays) in hormone-sensitive (e.g., breast MCF-7) vs. resistant lines. Cross-reference with clinical phytosterol datasets to identify conserved targets .
Q. What are the critical considerations for designing in vivo studies on this compound’s metabolic effects?
Select models with relevant lipid metabolism pathways (e.g., high-fat diet-induced rodents). Monitor biomarkers like LDL cholesterol, triglycerides, and inflammatory cytokines. Include controls for phytoestrogen activity, as this compound may interact with estrogen receptors. Standardize dosing based on solubility and pharmacokinetic profiles to avoid non-linear effects .
Methodological Challenges and Solutions
Q. Why do structural elucidation results vary between NMR and FTIR, and how can this be mitigated?
Polymorphism or residual solvents may alter FTIR spectra. Use high-field NMR (≥400 MHz) with deuterated chloroform for precise stereochemical analysis. For acetate group confirmation, compare ¹H-NMR δ 2.05 ppm (singlet, acetate methyl) and ¹³C-NMR δ 170–175 ppm (carbonyl). Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. How can researchers reconcile discrepancies in reported bioactivity across studies?
Variations in plant sources (e.g., Arisaema utile vs. Cissus quadrangularis) and extraction methods (hexane vs. ethyl acetate) alter compound profiles. Standardize raw materials via DNA barcoding and quantify co-extracted phytosterols (e.g., stigmasterol) using GC-MS. Report activity in molar concentrations rather than crude extract weights to enable cross-study comparisons .
Q. What are the best practices for ensuring reproducibility in this compound research?
Publish detailed protocols for extraction (e.g., Soxhlet vs. ultrasound-assisted), solvent grades, and instrument parameters (e.g., HPLC column lot numbers). Share raw spectral data and chromatograms in supplementary materials. Use reference standards from accredited suppliers (e.g., USP) and validate purity via orthogonal methods (HPLC + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
